molecular formula C11H9N3O3 B1176572 neutrophil inhibitory factor CAS No. 153591-89-0

neutrophil inhibitory factor

Cat. No.: B1176572
CAS No.: 153591-89-0
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Description

Neutrophil Inhibitory Factor (NIF) is a glycoprotein originally identified for its ability to block neutrophil adhesion to endothelial cells by antagonizing the Mac-1 integrin (CD11b/CD18). This inhibition occurs via direct binding to Mac-1, preventing neutrophil recruitment during inflammation . A 29-amino acid peptide derived from NIF has demonstrated broader activity, blocking both Mac-1 and LFA-1 integrins, which are critical for neutrophil adhesion and migration .

Properties

CAS No.

153591-89-0

Molecular Formula

C11H9N3O3

Synonyms

neutrophil inhibitory factor

Origin of Product

United States

Comparison with Similar Compounds

Neutrophil Elastase (NE) Inhibitors

NE is a serine protease involved in tissue degradation during chronic inflammation. Several inhibitors targeting NE have been developed:

Compound Mechanism/Target IC₅₀/Activity Selectivity Source Study
Flavonols (e.g., Compound 10) Suppresses NE release and superoxide generation NE release: 6.66 ± 1.03 mM; superoxide: 4.32 ± 0.57 mM Broad anti-inflammatory (e.g., TNF-α, IL-6)
Phosphonic tripeptides Covalent inhibition of HNE High kinact/KI ratios Selective over cathepsin G, not PR3
Bornyl (3,4,5-trihydroxy)-cinnamate Optimized HNE binding via free energy calculations 3× lower IC₅₀ than analogs Specific to HNE
4-Methylcoumarin derivatives Inhibits NE and oxidative burst NE inhibition: IC₅₀ ~1.33 µg/mL (total extract) Also scavenges free radicals
Sivelestat Synthetic NE inhibitor Limited efficacy in clinical mortality Used for acute lung injury

Key Findings :

  • Flavonols exhibit dual inhibition of NE and oxidative stress but require high concentrations .
  • Phosphonic tripeptides and bornyl cinnamate derivatives show enhanced specificity for HNE, with structural optimization improving efficacy .

Neutrophil Adhesion Inhibitors

Compound Mechanism/Target Activity Selectivity Source Study
NIF peptide (29-aa) Blocks Mac-1 and LFA-1 integrins Inhibits PMN adherence to HUVEC Broader than parent NIF protein
LY255283 / SC-41930 LTB₄ receptor antagonists Inhibit LTB₄-induced adhesion and O₂⁻ production Specific to LTB₄ signaling

Key Findings :

  • The NIF peptide’s dual integrin blockade offers broader anti-adhesion effects than Mac-1-specific inhibitors .
  • LTB₄ antagonists selectively target chemoattractant pathways without affecting GM-CSF responses .

Oxidative Metabolism Inhibitors

Compound Mechanism/Target IC₅₀/Activity Selectivity Source Study
Iodonium compounds (e.g., DPI) Inhibits NADPH oxidase via flavoenzyme blockade Ki = 5.6 µM (human neutrophil membranes) Broad flavoenzyme inhibition
4-Methylcoumarins Scavenges ROS, inhibits 5-lipoxygenase Reduces lipid peroxidation Dual antioxidant and enzyme inhibition

Key Findings :

  • DPI irreversibly inhibits NADPH oxidase by targeting redox cofactors, critical for neutrophil oxidative burst .
  • 4-Methylcoumarins mitigate oxidative damage through both enzyme inhibition and free radical scavenging .

Emerging and Selective Inhibitors

Discussion and Clinical Implications

  • NIF vs. Elastase Inhibitors : While NIF derivatives target adhesion, elastase inhibitors like bornyl cinnamate or phosphonic tripeptides address tissue damage directly. Combining these approaches may synergize in diseases like ARDS or rheumatoid arthritis.
  • Selectivity Challenges : Compounds like MP576 demonstrate that off-target effects can be minimized through structural optimization , whereas iodonium compounds have broad flavoenzyme activity .
  • Natural Products: Flavonols and 4-methylcoumarins offer multi-target benefits but require pharmacokinetic optimization for clinical use .

Q & A

Q. What experimental approaches are used to validate NIF's interaction with CD11b/CD18 integrins?

NIF's binding to the CD11b I domain is typically validated using recombinant glutathione S-transferase (GST) fusion proteins containing the I domain. Radiolabeled NIF (e.g., ¹²⁵I-rNIF) binds specifically to the CD11b I domain in a divalent cation-dependent manner, as demonstrated in competitive binding assays . Functional blocking experiments, such as inhibition of neutrophil adhesion to endothelial cells or hydrogen peroxide release, further confirm NIF's activity. Mutant constructs (e.g., deletion of D248PLGY in the I domain) are used to map critical binding regions .

Q. How does NIF modulate neutrophil adhesion and migration in inflammatory contexts?

NIF inhibits neutrophil adhesion by blocking CD11b/CD18-dependent interactions with ligands like fibrinogen and endothelial cell receptors. It also suppresses CD11a-mediated aggregation in phorbol ester-stimulated cells, indicating dual targeting of β₂ integrins. This is demonstrated using transduced endothelial cells that release NIF, which prevents neutrophil adhesion in vitro . Checkerboard assays and chemotaxis models (e.g., Boyden chambers) are employed to distinguish chemotactic vs. chemokinetic activity .

Q. What methodologies identify NIF's role in neutrophil extracellular trap (NET) inhibition?

Neonatal NET inhibitory factor (nNIF), a related protein from umbilical cord blood, is isolated via affinity chromatography and tested in NET formation assays. nNIF reduces NETosis by inhibiting peptidylarginine deiminase 4 (PAD4) activity, validated through immunofluorescence imaging of NET structures (e.g., DNA-histone complexes) and quantitative assays for citrullinated histone H3 .

Advanced Research Questions

Q. How do discrepancies in ligand binding site mapping for NIF inform integrin receptor-ligand interactions?

Structural studies reveal that NIF binds the CD11b I domain but does not compete with all ligands (e.g., factor X), suggesting multiple ligand-binding sites on CD11b/CD17. Mutagenesis of residues like Ser138 in the β₂ subunit or R281QELNTI in the αM I domain shows that NIF’s inhibitory effects are distinct from C3bi or adhesive protein binding. This highlights the integrin’s modular ligand recognition, assessed via recombinant chimeric receptors and ligand competition assays .

Q. Why did clinical trials of recombinant NIF (e.g., UK-279,276) fail in ischemic stroke despite preclinical promise?

The UK-279,276 trial targeted CD11b to reduce neutrophil-mediated damage in stroke. Failure was attributed to incomplete pathway inhibition (e.g., residual CD11a activity), off-target effects, or timing of administration. Preclinical models using middle cerebral artery occlusion in rats showed efficacy, but human trials lacked biomarkers to verify target engagement or neutrophil suppression in vivo .

Q. How can experimental models resolve contradictions in NIF's inhibition of CD11a vs. CD11b?

Dual inhibition is demonstrated using anti-CD11a/CD11b monoclonal antibodies in combination with NIF, which results in additive suppression of neutrophil adhesion (>90%). CD11a-specific assays (e.g., JY lymphoblast aggregation) and CD11b-knockout neutrophils help dissect NIF’s cross-reactivity. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinities for each integrin .

Q. What molecular techniques elucidate NIF's regulatory effects on neutrophil apoptosis in sepsis?

Pre-B cell colony-enhancing factor (PBEF), another neutrophil apoptosis inhibitor, is studied using antisense oligonucleotides to block translation. Caspase activity assays (e.g., fluorogenic substrates for caspases-3/8) and flow cytometry (Annexin V/PI staining) quantify apoptotic rates. In septic patients, PBEF expression correlates with delayed apoptosis, validated via Western blot and RNA interference .

Methodological Considerations

  • Contradiction Analysis : Conflicting data on NIF’s binding sites (e.g., CD11a vs. CD11b) are resolved using domain-swapped mutants and competitive ligand assays .
  • Translational Challenges : Preclinical-to-clinical gaps are addressed by incorporating neutrophil functional biomarkers (e.g., CD11b upregulation, NETosis markers) in trial designs .
  • Data Interpretation : Gel filtration chromatography (e.g., AcA54 for molecular weight determination) and PCA analysis of gene expression datasets help contextualize NIF’s pleiotropic effects .

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